molecular formula C7H7BFNO3 B2462200 3-Aminocarbonyl-2-fluorophenylboronic acid CAS No. 1451392-76-9

3-Aminocarbonyl-2-fluorophenylboronic acid

Cat. No.: B2462200
CAS No.: 1451392-76-9
M. Wt: 182.95
InChI Key: RBTYOTCFMGEGAV-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-2-fluorophenylboronic acid: is an organic compound with the molecular formula C7H7BFNO3. It is a boronic acid derivative that contains an amino group, a carbonyl group, and a fluorine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of 3-Aminocarbonyl-2-fluorophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocarbonyl-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Aminocarbonyl-2-fluorophenylboronic acid is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the detection and quantification of carbohydrates .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

Uniqueness: 3-Aminocarbonyl-2-fluorophenylboronic acid is unique due to the presence of the amino, carbonyl, and fluorine groups on the phenyl ring. These functional groups confer distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry and biology .

Properties

IUPAC Name

(3-carbamoyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYOTCFMGEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-76-9
Record name (3-carbamoyl-2-fluorophenyl)boronic acid
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